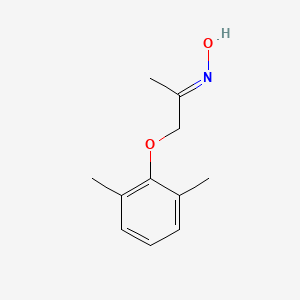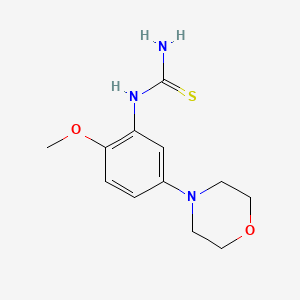
1-(2-Methoxy-5-morpholinophenyl)thiourea
概要
説明
1-(2-Methoxy-5-morpholinophenyl)thiourea is a synthetic compound . It has a molecular weight of 267.35 . The IUPAC name for this compound is N-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxy-5-morpholinophenyl)thiourea is1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(2-Methoxy-5-morpholinophenyl)thiourea is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Photoinitiators for Ultraviolet-Curable Pigmented Coatings
Copolymers containing morpholinophenyl units have been developed as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and were structurally characterized to understand their photoinitiation efficiency and the photochemical mechanistic aspects of these systems (Angiolini et al., 1997).
Synthesis and Biological Evaluation
Thiourea derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for their biological activities. For instance, their anti-radical scavenger properties and enzyme inhibitory activities have been assessed, showing promising antioxidant properties and moderate enzyme inhibiting activities (Raza et al., 2022).
Biodegradable Polyesteramides
Research into morpholine derivatives has also extended into the synthesis of biodegradable polyesteramides with pendant functional groups. These studies focus on developing materials with potential applications in biomedicine and biotechnology (Veld et al., 1992).
Antimicrobial Evaluation
Novel thiourea derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. This research highlights the potential of morpholinophenyl compounds in developing new antimicrobial agents (Nagaraj et al., 2014).
Structural Characterization
Detailed structural characterization of cinnamoyl thiourea derivatives, including those with morpholinophenyl groups, has been conducted. This research provides insights into the molecular structure and potential applications of these compounds in various fields (Hassan et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJPPOEVGOZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-morpholinophenyl)thiourea | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

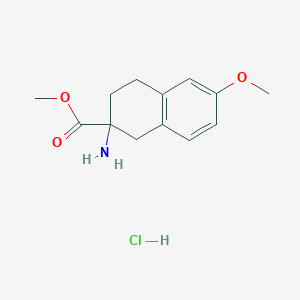
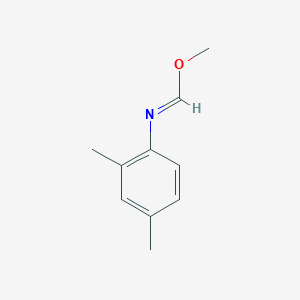
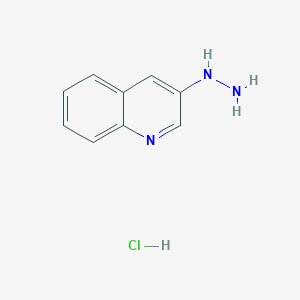
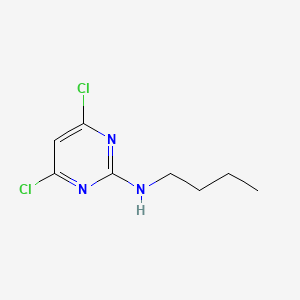
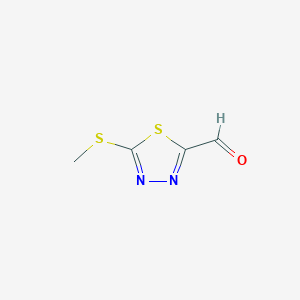
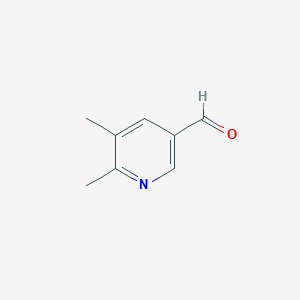
![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)
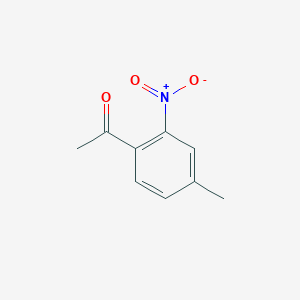


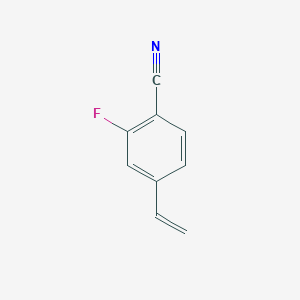

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)
